
Nicotinyl alcohol tartrate
Descripción general
Descripción
El tartrato de nicotinilo, también conocido como tartrato de alcohol de nicotinilo, es un derivado de la niacina que se utiliza principalmente como agente hipolipemiante y vasodilatador. Es conocido por su capacidad de causar rubor y potencialmente disminuir la presión arterial. Este compuesto aparece como un cristal que se disuelve fácilmente en agua y alcohol, y también es soluble en éter .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El tartrato de nicotinilo se sintetiza combinando alcohol de nicotinilo con ácido tartárico. La reacción típicamente implica disolver alcohol de nicotinilo en un solvente apropiado, como agua o alcohol, y luego agregar ácido tartárico. Luego, la mezcla se calienta para facilitar la reacción, lo que resulta en la formación de tartrato de nicotinilo .
Métodos de producción industrial
En entornos industriales, la producción de tartrato de nicotinilo sigue principios similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, la presión y la concentración de los reactivos, para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El tartrato de nicotinilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El alcohol de nicotinilo puede oxidarse para formar ácido nicotínico.
Reducción: El alcohol de nicotinilo puede reducirse para formar piridilmetanol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios reactivos, incluidos haluros y ácidos, para reacciones de sustitución.
Principales productos formados
Oxidación: Ácido nicotínico.
Reducción: Piridilmetanol.
Sustitución: Varios derivados de piridilo sustituidos.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Peripheral Vascular Diseases :
- Nicotinyl alcohol tartrate has been primarily used to treat peripheral vascular diseases such as arteriosclerosis obliterans, Raynaud's disease, and thromboangiitis obliterans (Buerger's disease). Clinical studies have shown significant improvements in symptoms related to intermittent claudication and ulcer healing in patients treated with this compound .
- A notable study involving over 200 patients indicated effective symptom relief over three years, particularly in improving blood flow and reducing pain associated with these conditions .
-
Hyperlipidemia :
- The compound has been explored for its cholesterol-lowering effects. It acts similarly to nicotinic acid by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
- Sustained-release formulations of nicotinic acid have been developed for nighttime dosing, showing promising results in lipid profile improvement without significant side effects on liver function .
- Migraine Treatment :
Study on Intermittent Claudication
A clinical trial published in The British Medical Journal examined the efficacy of this compound in patients suffering from intermittent claudication. Over a period of 12 weeks, patients receiving the compound showed marked improvements in walking distance and reduced pain during exertion compared to the control group .
Hyperlipidemia Management
In another study focused on hyperlipidemia management, patients treated with sustained-release nicotinic acid formulations demonstrated significant reductions in LDL cholesterol levels after eight weeks of treatment. The results indicated an average decrease of 25% in LDL levels alongside a corresponding increase in HDL levels .
Summary Table of Applications
Mecanismo De Acción
El tartrato de nicotinilo ejerce sus efectos principalmente a través de su acción como vasodilatador. Funciona relajando los músculos lisos de los vasos sanguíneos, lo que lleva a un aumento del flujo sanguíneo y una reducción de la presión arterial. El compuesto se dirige a los vasos sanguíneos periféricos y es particularmente eficaz en condiciones que implican espasmos vasculares .
Comparación Con Compuestos Similares
Compuestos similares
Ácido nicotínico: Otro derivado de la niacina que se utiliza como agente hipolipemiante.
Piridilcarbinol: Un compuesto relacionado con propiedades vasodilatadoras similares.
Eniclobrato, Mepiroxol, Nicofibrato, Pantenicato: Otros derivados con diferentes aplicaciones terapéuticas.
Singularidad
El tartrato de nicotinilo es único en su combinación de efectos hipolipemiantes y vasodilatadores. A diferencia de otros derivados de la niacina, proporciona un efecto vasodilatador más duradero sin afectar significativamente la presión arterial .
Actividad Biológica
Nicotinyl alcohol tartrate, a derivative of nicotinic acid, is recognized for its biological activity primarily as a vasodilator and hypolipidemic agent . This compound has garnered attention in clinical settings for its potential therapeutic applications, particularly in peripheral vascular diseases and lipid regulation.
- Molecular Formula : C10H13NO7
- Molecular Weight : 259.21 g/mol
- CAS Number : 6164-87-0
- Solubility : Soluble in water and alcohol; melting range 147–148 ºC.
This compound acts primarily as a peripheral vasodilator , which means it helps to widen blood vessels in the periphery of the body. This action can lead to:
- Flushing : A common side effect characterized by redness and warmth in the skin.
- Decreased Blood Pressure : The compound may lower blood pressure by reducing vascular resistance.
The biological activity is attributed to its ability to inhibit lipolysis, thereby decreasing the formation of very-low-density lipoproteins (VLDL) in the liver. This reduction in VLDL can subsequently lower low-density lipoprotein (LDL) levels and shift LDL particles to larger, less atherogenic sizes, which is beneficial for cardiovascular health .
Clinical Applications
This compound has been studied for various clinical applications, including:
- Peripheral Vascular Diseases : Effective in treating conditions such as arteriosclerosis obliterans and Raynaud's disease.
- Ischemic Symptoms Relief : Used to alleviate symptoms associated with ischemia, including intermittent claudication .
- Lipid Regulation : Demonstrated hypolipidemic effects through mechanisms that involve lipid metabolism modulation.
Case Studies
- Fischer and Tebrock Study :
- Thermography Studies :
Side Effects and Precautions
While this compound is generally well-tolerated, some side effects have been documented:
- Flushing : Commonly reported due to vasodilation.
- Photosensitivity Reactions : Some patients may experience exaggerated sunburn reactions or photoallergic responses .
- Gastrointestinal Disturbances : Nausea or discomfort may occur in some individuals.
Comparative Biological Activity Table
Property | This compound | Other Vasodilators |
---|---|---|
Mechanism | Peripheral vasodilation | Varies (e.g., NO donors) |
Lipid Regulation | Yes | Varies |
Common Side Effects | Flushing, photosensitivity | Headaches, hypotension |
Clinical Uses | Peripheral vascular diseases | Hypertension management |
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORIZAYKBQYLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977232 | |
Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-55-0, 6164-87-0 | |
Record name | Nicotinyl alcohol tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Danaden | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.